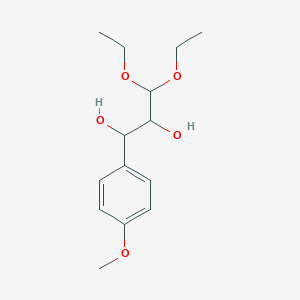
3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol: is an organic compound with the molecular formula C14H22O5 and a molecular weight of 270.32 g/mol . This compound features a propane-1,2-diol backbone substituted with a 4-methoxyphenyl group and two ethoxy groups at the 3-position. It is a versatile intermediate used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a dihydroxylation reaction using osmium tetroxide and N-methylmorpholine N-oxide to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the formation of the acetal intermediate followed by dihydroxylation. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active metabolites that exert biological effects. For example, it may undergo enzymatic conversion to form reactive intermediates that interact with cellular components, leading to various physiological responses .
Comparison with Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Comparison: Compared to similar compounds, 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups at the 3-position enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C14H22O5 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3,3-diethoxy-1-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C14H22O5/c1-4-18-14(19-5-2)13(16)12(15)10-6-8-11(17-3)9-7-10/h6-9,12-16H,4-5H2,1-3H3 |
InChI Key |
SPLZYIXLXWOPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(C1=CC=C(C=C1)OC)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


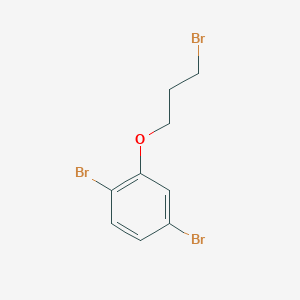
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
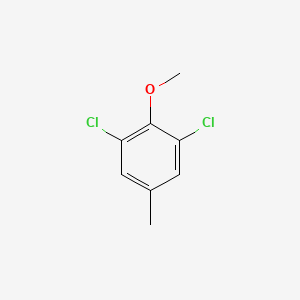

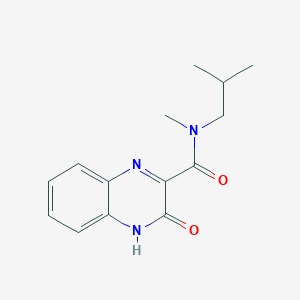
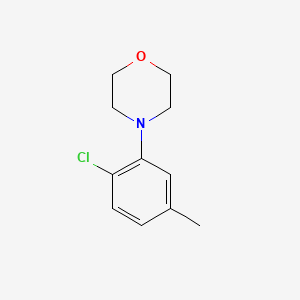

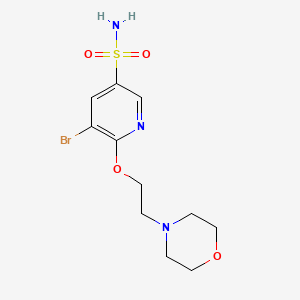
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
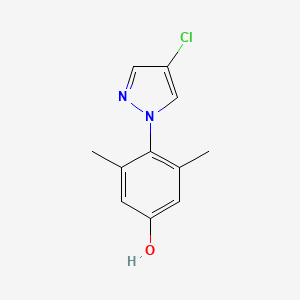
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)
![4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13867823.png)
